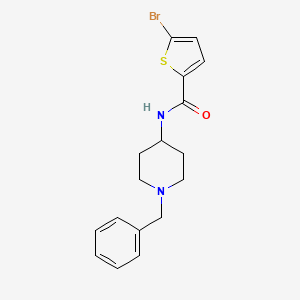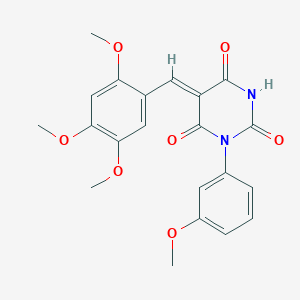![molecular formula C14H16F2N4O3S2 B4570767 [1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone CAS No. 1005632-95-0](/img/structure/B4570767.png)
[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone
Overview
Description
[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring with a piperazine moiety, linked through a methanone group. The presence of difluoromethyl and thiophen-2-ylsulfonyl groups further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The process often begins with the formation of the pyrazole ring, followed by the introduction of the difluoromethyl group through a difluoromethylation reaction. The piperazine moiety is then introduced via a nucleophilic substitution reaction, and the final step involves the coupling of the pyrazole and piperazine units through a methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the methanone group, converting it to a methanol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its difluoromethyl group is of particular interest due to its electron-withdrawing properties, which can influence the reactivity of the entire molecule.
Biology
In biological research, [1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone is investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is studied for its potential use in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the piperazine moiety can facilitate interactions with biological membranes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [1-(difluoromethyl)-5-methyl-1H-pyrrol-2-yl][(2R)-2-(hydroxy methyl)-1-pyrrolidinyl]methanone
- [1-(difluoromethyl)-5-methyl-1H-pyrrol-2-yl][4-hydroxy-1,4′-bipiperidin-1′-yl]methanone
Uniqueness
What sets [1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone apart from similar compounds is its unique combination of functional groups. The presence of both difluoromethyl and thiophen-2-ylsulfonyl groups provides a distinct electronic environment, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
[1-(difluoromethyl)-5-methylpyrazol-3-yl]-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4O3S2/c1-10-9-11(17-20(10)14(15)16)13(21)18-4-6-19(7-5-18)25(22,23)12-3-2-8-24-12/h2-3,8-9,14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTABOKIFZOOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(F)F)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121132 | |
| Record name | [1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(2-thienylsulfonyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005632-95-0 | |
| Record name | [1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(2-thienylsulfonyl)-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005632-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(2-thienylsulfonyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4570685.png)
PHENYL]METHYL})AMINE](/img/structure/B4570697.png)
![5-({6-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4570702.png)

![4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole](/img/structure/B4570714.png)
![1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4570721.png)
![(6Z)-6-benzylidene-3-(4-methoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one](/img/structure/B4570726.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(methylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4570742.png)

![2-({[4-(butyrylamino)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4570756.png)
![6-[2-(4-morpholinyl)-2-oxoethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B4570761.png)
![N-(4-methoxyphenyl)-2-[(3-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4570771.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B4570777.png)
![4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4570783.png)
